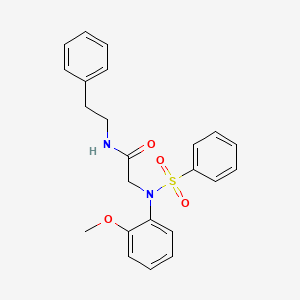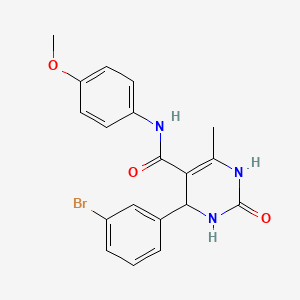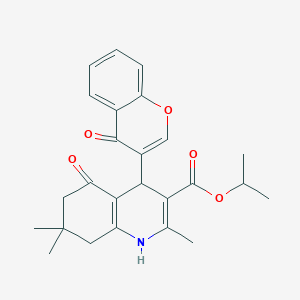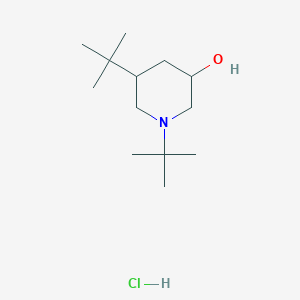
N~2~-(2-methoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-methoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as "Compound X", is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound is a glycine transporter 1 (GlyT1) inhibitor that has shown promising results in preclinical studies. In
Mecanismo De Acción
Compound X is a GlyT1 inhibitor, which means it blocks the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in the regulation of mood, cognition, and pain perception. By inhibiting the reuptake of glycine, Compound X increases the availability of glycine in the brain, leading to enhanced neurotransmission and improved cognitive and emotional function.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, leading to enhanced neurotransmission. Additionally, it has been shown to increase the levels of dopamine and serotonin, two neurotransmitters that play a role in mood regulation. These effects have been linked to the antidepressant and antipsychotic effects of Compound X.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Compound X is that it has shown to be well-tolerated in preclinical studies. Additionally, it has a relatively long half-life, which may make it suitable for once-daily dosing. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on Compound X. One area of interest is in the treatment of addiction. Preclinical studies have shown that Compound X may be effective in reducing drug-seeking behavior in animal models of addiction. Additionally, further studies are needed to explore the potential cognitive-enhancing effects of Compound X. Finally, studies are needed to determine the safety and efficacy of Compound X in humans.
Métodos De Síntesis
Compound X can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-methoxyaniline and 2-bromoethylbenzene to form N-(2-methoxyphenyl)-2-phenylethanamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(2-methoxyphenyl)-N-(phenylsulfonyl)-2-phenylethanamine. The final step involves the reaction of this intermediate with glycine to form Compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, antipsychotic, and cognitive-enhancing effects in preclinical studies. Additionally, it has been shown to have potential in the treatment of neuropathic pain and addiction. These findings have sparked interest in further exploring the therapeutic potential of Compound X.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-22-15-9-8-14-21(22)25(30(27,28)20-12-6-3-7-13-20)18-23(26)24-17-16-19-10-4-2-5-11-19/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNKPAHEFZTEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5071136.png)

![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071163.png)
![3-({[(4-bromophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5071171.png)
![2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5071178.png)
![2-chloro-N-{2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5071181.png)
![2-[(2,5-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5071187.png)

![1,2,3,4-tetrahydro-9-acridinyl[2-(1,2,3,4-tetrahydro-9-acridinylamino)ethyl]amine](/img/structure/B5071204.png)
![5-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5071207.png)

![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5071218.png)

![1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5071231.png)